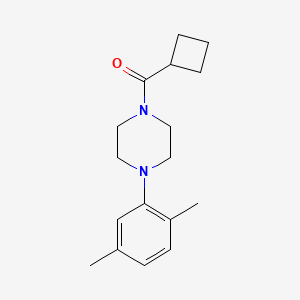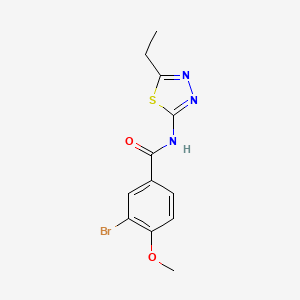
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. CPP is a piperazine derivative that has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in learning and memory. By blocking the NMDA receptor, 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine can modulate the activity of other neurotransmitters such as dopamine and serotonin, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, leading to its anxiolytic and antidepressant effects. 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it an ideal tool for studying the role of the NMDA receptor in various neurological disorders. However, one of the limitations of using 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine in scientific research. One of the most promising areas is the development of new drugs for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine can also be used as a tool for studying the role of the NMDA receptor in various neurological disorders. Additionally, more studies are needed to determine the long-term effects of 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine on the brain and its potential side effects.
Conclusion:
In conclusion, 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its unique properties. It has been extensively studied for its potential use in various scientific research applications, including the treatment of various neurological disorders. 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective antagonist of the NMDA receptor, leading to its anxiolytic and antidepressant effects. While 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments, its potential toxicity can limit its use in certain experiments. There are several future directions for the use of 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine in scientific research, including the development of new drugs for the treatment of various neurological disorders and the study of the role of the NMDA receptor in these disorders.
Métodos De Síntesis
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine can be synthesized using a variety of methods, but the most commonly used method is the reaction of 1-(cyclobutylcarbonyl)piperazine with 2,5-dimethylphenylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The product is then purified using various techniques such as recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has been used in various scientific research applications due to its unique properties. It has been extensively studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. 1-(cyclobutylcarbonyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the development of new drugs for these disorders.
Propiedades
IUPAC Name |
cyclobutyl-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13-6-7-14(2)16(12-13)18-8-10-19(11-9-18)17(20)15-4-3-5-15/h6-7,12,15H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPKYLXIPLAEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cyclobutyl-[4-(2,5-dimethyl-phenyl)-piperazin-1-yl]-methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)


![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)
![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)


![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)
![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)

